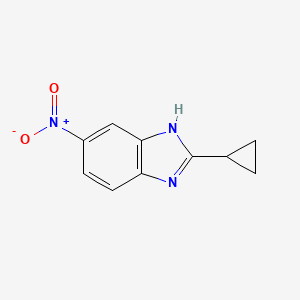

2-cyclopropyl-5-nitro-1H-1,3-benzodiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

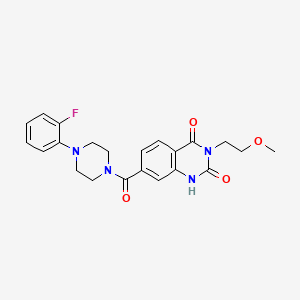

2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazole ring attached to a nitro group at the 5-position and a cyclopropyl group at the 2-position . The benzodiazole ring is a heterocyclic compound consisting of a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.20 and a molecular formula of C10H9N3O2 . The boiling point and storage conditions of this compound are not specified in the sources I found .科学的研究の応用

Broad Spectrum Activity of Nitroheterocyclic Drugs

Nitroheterocyclic compounds, including various nitroimidazoles and nitrofurans, have been identified for their broad spectrum therapeutic potential against protozoan and bacterial infections in humans and animals. These drugs are critical in the treatment of diseases such as giardiasis, trichomoniasis, balantidiasis, histomoniasis, and amebiasis. The chemical and pharmacological properties, including mechanisms of action and resistance, of these drugs are extensively studied, highlighting their importance in medical research and therapy. The relevance of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole within this group underscores its potential in developing treatments for various infections (Raether & Hänel, 2003).

Heterocycle Synthesis for Anticancer Applications

The synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and their evaluation as potential anticancer agents showcase the importance of this compound derivatives in medical research. These compounds have demonstrated cytotoxicity against various human neoplastic cell lines, indicating their potential as potent anticancer agents. The selective cytotoxic activity of these compounds, particularly against the A549 cell line, and their ability to induce apoptosis and cell cycle arrest, highlight their therapeutic potential (Romero-Castro et al., 2011).

Antimicrobial Activity of Benzimidazole Derivatives

The synthesis and evaluation of 5-nitro-2-aryl substituted-1H-benzimidazole libraries for their in vitro antimicrobial activity further demonstrate the significance of these compounds. Their effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi, indicates their broad antimicrobial potential. The advantages of microwave synthesis, including higher yields and shorter reaction times, underscore the efficiency of developing these compounds for potential therapeutic use (Hosamani et al., 2009).

Potential in Enzyme Inhibition and Biochemical Research

The investigation of compounds like 5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272) and its effects on the human NADPH oxidase system illustrates the potential application of this compound derivatives in biochemical and pharmacological research. These studies provide insight into the complex interactions between chemical compounds and biological systems, highlighting the role of such derivatives in understanding and manipulating biochemical pathways (de Oliveira-Junior et al., 2007).

特性

IUPAC Name |

2-cyclopropyl-6-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)7-3-4-8-9(5-7)12-10(11-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWXLTTXVGJHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)

![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)

![3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2701042.png)

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)

![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)